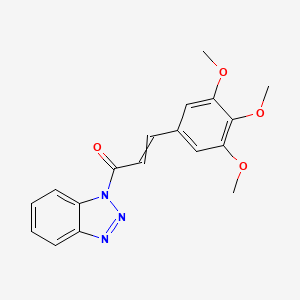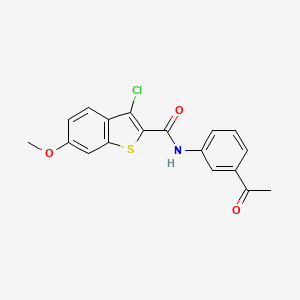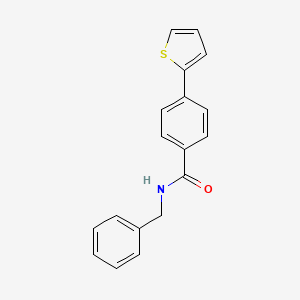
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the benzotriazole moiety and the trimethoxyphenyl group imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one typically involves the condensation of 1,2,3-benzotriazole with a suitable aldehyde or ketone precursor under basic or acidic conditions. Common reagents used in the synthesis include:
- Benzotriazole
- 3,4,5-Trimethoxybenzaldehyde
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques plays a crucial role in the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The benzotriazole and trimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry. Researchers investigate its potential as an enzyme inhibitor, antimicrobial agent, or anticancer compound.
Medicine
In medicine, derivatives of benzotriazole compounds are explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a subject of interest for drug discovery and development.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including UV stabilizers and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of (2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions or enzymes, altering their activity. The trimethoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Benzotriazole: A parent compound with similar chemical properties.
3,4,5-Trimethoxybenzaldehyde: A precursor used in the synthesis of the target compound.
Benzotriazole Derivatives: Compounds with variations in the benzotriazole moiety or substituents.
Uniqueness
(2E)-1-(1,2,3-Benzotriazol-1-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-EN-1-one stands out due to the combination of the benzotriazole and trimethoxyphenyl groups, which confer unique chemical reactivity and potential biological activity
Eigenschaften
Molekularformel |
C18H17N3O4 |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
1-(benzotriazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H17N3O4/c1-23-15-10-12(11-16(24-2)18(15)25-3)8-9-17(22)21-14-7-5-4-6-13(14)19-20-21/h4-11H,1-3H3 |
InChI-Schlüssel |
VBEACASGPBSNAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(1-Hydroxyimino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12454330.png)



![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)
![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B12454389.png)

![5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)


